BenchChemオンラインストアへようこそ!

2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate

medicinal chemistry lipophilicity building block selection

2,2,2‑Trifluoroethyl 3‑oxoazetidine‑1‑carboxylate (CAS 2287287‑77‑6, molecular formula C₆H₆F₃NO₃, molecular weight 197.11 g/mol) is a fluorinated azetidine‑based building block that incorporates a trifluoroethyl carbamate N‑protecting group and a ketone at the 3‑position of the strained four‑membered ring. The trifluoroethyl ester imparts a computed XLogP3 of approximately ‑0.4, distinguishing it from the more lipophilic tert‑butyl (Boc) and benzyl (Cbz) analogs of the same 3‑oxoazetidine core.

Molecular Formula C6H6F3NO3
Molecular Weight 197.113
CAS No. 2287287-77-6
Cat. No. B2364373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate
CAS2287287-77-6
Molecular FormulaC6H6F3NO3
Molecular Weight197.113
Structural Identifiers
SMILESC1C(=O)CN1C(=O)OCC(F)(F)F
InChIInChI=1S/C6H6F3NO3/c7-6(8,9)3-13-5(12)10-1-4(11)2-10/h1-3H2
InChIKeyBULCNZAVJFXNRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate (CAS 2287287-77-6): Procurement-Ready Physicochemical and Structural Baseline


2,2,2‑Trifluoroethyl 3‑oxoazetidine‑1‑carboxylate (CAS 2287287‑77‑6, molecular formula C₆H₆F₃NO₃, molecular weight 197.11 g/mol) is a fluorinated azetidine‑based building block that incorporates a trifluoroethyl carbamate N‑protecting group and a ketone at the 3‑position of the strained four‑membered ring . The trifluoroethyl ester imparts a computed XLogP3 of approximately ‑0.4, distinguishing it from the more lipophilic tert‑butyl (Boc) and benzyl (Cbz) analogs of the same 3‑oxoazetidine core . A key identifying feature is the diagnostic quartet pattern of the CF₃ group in ¹³C NMR, which arises from rotational isomerism unique to N‑(2,2,2‑trifluoroethyl) carbamates and is absent in Boc‑ or Cbz‑protected analogs [1].

Why 2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate Cannot Be Replaced by Generic Boc- or Cbz-Protected 3-Azetidinones


Attempts to interchangeably use Boc‑protected (CAS 398489‑26‑4) or Cbz‑protected (CAS 105258‑93‑3) 3‑oxoazetidine‑1‑carboxylates in place of the trifluoroethyl analog result in fundamentally different lipophilicity, metabolic stability, and deprotection behavior. The computed XLogP3 of the trifluoroethyl derivative (≈‑0.4) is significantly lower than that of benzyl 3‑oxoazetidine‑1‑carboxylate (LogP 0.28) and an order of magnitude lower than the estimated LogP of the tert‑butyl analog (≈0.9), which directly alters solubility, permeability, and off‑target binding profiles in downstream medicinal chemistry programs . Moreover, the trifluoroethyl carbamate cannot be removed by the acidic conditions (TFA) used for Boc deprotection, nor by the hydrogenolysis used for Cbz removal, providing orthogonal protection strategies in multi‑step syntheses . The electron‑withdrawing trifluoroethyl group also modulates the electrophilicity of the ketone at the 3‑position compared to the Boc and Cbz analogs, affecting reactivity in nucleophilic addition steps .

Quantitative Differentiation Evidence: 2,2,2‑Trifluoroethyl 3-oxoazetidine-1-carboxylate vs. Boc, Cbz, and Non‑Keto Analogs


Lipophilicity Comparison: Trifluoroethyl vs. Benzyl and tert‑Butyl 3‑Oxoazetidine‑1‑Carboxylates

The computed XLogP3 of 2,2,2‑trifluoroethyl 3‑oxoazetidine‑1‑carboxylate (‑0.4) is 0.68 log units lower than that of benzyl 3‑oxoazetidine‑1‑carboxylate (LogP 0.28) and approximately 1.3 log units lower than the estimated LogP of tert‑butyl 3‑oxoazetidine‑1‑carboxylate (≈0.9). This increased hydrophilicity, driven by the trifluoroethyl group, is critical for medicinal chemistry campaigns seeking to lower lipophilicity while retaining the 3‑oxoazetidine core .

medicinal chemistry lipophilicity building block selection

Deprotection Orthogonality: Trifluoroethyl Carbamate vs. Boc and Cbz Protecting Groups

The trifluoroethyl carbamate group on 2,2,2‑trifluoroethyl 3‑oxoazetidine‑1‑carboxylate is stable under the acidic conditions (trifluoroacetic acid, HCl/dioxane) that cleave the Boc group, and is not removed by catalytic hydrogenation (H₂/Pd‑C) that cleaves the Cbz group. This enables sequential, chemoselective deprotection strategies that are not achievable with Boc‑ or Cbz‑protected 3‑oxoazetidine analogs when multiple protected amines are present in a synthetic sequence [1].

synthetic methodology protecting group strategy orthogonal deprotection

Molecular Weight Advantage for Fragment‑Based Screening vs. Benzyl Analog

2,2,2‑Trifluoroethyl 3‑oxoazetidine‑1‑carboxylate (MW 197.11 g/mol) has a molecular weight 8.10 g/mol lower than benzyl 3‑oxoazetidine‑1‑carboxylate (MW 205.21 g/mol) while providing a trifluoromethyl handle for ¹⁹F NMR monitoring. This lower MW is advantageous in fragment‑based screening campaigns, where every atom contributes to ligand efficiency metrics, and the fluorine atoms serve as sensitive probes for protein‑ligand interactions .

fragment-based drug discovery molecular weight LEAN optimization

Conformational Rigidity and Bioisosteric Potential of the 3‑Oxoazetidine Scaffold

Azetidine‑containing compounds have been validated as effective bioisosteres for common saturated six‑membered heterocycles such as morpholine and piperazine, as demonstrated by the incorporation of angular spirocyclic azetidines into the anticancer drug Sonidegib and antibacterial Danofloxacine, yielding patent‑free analogs with comparable physicochemical properties and high activity . The 3‑oxoazetidine core in 2,2,2‑trifluoroethyl 3‑oxoazetidine‑1‑carboxylate provides conformational restriction not available with acyclic β‑amino ketone alternatives, while the trifluoroethyl ester uniquely modulates electronic and steric properties compared to Boc or Cbz variants.

bioisostere azetidine conformational restriction drug design

¹⁹F NMR Probe Capability Absent in Non‑Fluorinated Analogs

The three equivalent fluorine atoms of the trifluoroethyl group in 2,2,2‑trifluoroethyl 3‑oxoazetidine‑1‑carboxylate provide a strong, sharp ¹⁹F NMR signal suitable for protein‑observed and ligand‑observed fragment screening experiments. This capability is entirely absent in the Boc‑ and Cbz‑protected analogs (which contain no fluorine), making the trifluoroethyl derivative uniquely suited for ¹⁹F‑based binding assays and metabolic tracking studies [1].

19F NMR fragment screening protein‑ligand interaction analytical differentiation

Procurement‑Relevant Application Scenarios for 2,2,2‑Trifluoroethyl 3-oxoazetidine-1-carboxylate


Medicinal Chemistry: Bioisosteric Replacement of Morpholine/Piperazine with Patent‑Differentiating Azetidine Scaffolds

In oncology and anti‑infective programs, this building block enables the synthesis of azetidine‑containing analogs as bioisosteres for morpholine and piperazine rings, following validated precedents in Sonidegib and Danofloxacine . The trifluoroethyl carbamate provides orthogonal protection relative to standard Boc/Cbz strategies during late‑stage functionalization, and the lower LogP relative to the Boc analog supports improved solubility profiles in lead optimization .

Fragment‑Based Drug Discovery (FBDD): Fluorine‑Enabled Screening Library Component

The combination of low molecular weight (197.11 g/mol, favorable for Rule‑of‑3 fragment libraries), a reactive ketone handle for fragment elaboration, and a CF₃ group for ¹⁹F NMR‑based binding detection makes this compound an ideal component of fluorinated fragment screening collections . It provides an orthogonal detection modality (¹⁹F NMR) that is entirely absent from Boc‑ and Cbz‑protected 3‑oxoazetidine fragments .

Process Chemistry: Orthogonal Protection Strategy for Multi‑Step API Synthesis

In synthetic routes to active pharmaceutical ingredients (APIs) requiring sequential amine deprotections, this compound can be incorporated where the trifluoroethyl carbamate remains intact under TFA‑mediated Boc removal and hydrogenolytic Cbz removal, enabling chemoselective deprotection sequences that are impossible with the Boc or Cbz analogs . The trifluoroethyl group is ultimately removable under strongly basic conditions, providing late‑stage orthogonality .

Chemical Biology: Metabolic Stability‑Enhanced Probe Synthesis

The electron‑withdrawing trifluoroethyl carbamate confers enhanced resistance to metabolic hydrolysis compared to alkyl carbamates, as established by structure‑metabolism relationship studies on carbamate‑based inhibitors . This property, combined with the 19F NMR tracking capability, supports the design of chemical probes with improved in‑cell stability and analytical detectability for target engagement studies .

Quote Request

Request a Quote for 2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.